molecular formula C6H9IO2 B6248333 methyl 3-iodocyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 2387601-28-5

methyl 3-iodocyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6248333
CAS No.: 2387601-28-5
M. Wt: 240
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Description

Methyl 3-iodocyclobutane-1-carboxylate is a cyclobutane derivative featuring a methyl ester group at position 1 and an iodine substituent at position 2. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the cyclobutane ring. Cyclobutane rings inherently exhibit strain, which influences both reactivity and stereochemical outcomes in synthesis. Diastereomer formation in this compound arises from the non-superimposable spatial arrangements of substituents, leading to distinct physicochemical properties such as solubility, chromatographic behavior, and biological activity .

For example, in the synthesis of ethyl 3-((cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate (a structurally related compound), ethyl 3-iodocyclobutane-1-carboxylate was reacted with a primary amine, yielding an inseparable 2:1 diastereomeric mixture (d.r.) after purification . This highlights the challenge of isolating individual diastereomers in cyclobutane systems, a recurring theme in similar compounds.

Properties

CAS No.

2387601-28-5

Molecular Formula

C6H9IO2

Molecular Weight

240

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under inert conditions. This forms a reactive intermediate, which is treated with methanol to yield methyl 3-oxocyclobutane-1-carboxylate.

Reaction Conditions :

  • Solvent: DCM

  • Temperature: 0–20°C

  • Catalyst: EDC/DMAP

  • Yield: Quantitative (estimated)

Reduction to Alcohol

The ketone group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, producing methyl 3-hydroxycyclobutane-1-carboxylate as a racemic mixture.

Key Considerations :

  • Stereochemistry: The planar ketone allows reduction to both cis and trans alcohols, forming diastereomers.

  • Yield: >90% (based on analogous bromination route).

Iodination of Alcohol

The hydroxyl group is substituted with iodine using triphenylphosphine (PPh₃) and iodine (I₂) in tetrahydrofuran (THF). This Appel-type reaction proceeds via nucleophilic substitution, retaining the stereochemistry of the alcohol.

Mechanism :

  • PPh₃ reacts with I₂ to form phosphine-iodine complexes.

  • The hydroxyl group is converted to a leaving group (e.g., phosphonium intermediate).

  • Iodide attack yields the final product.

Reaction Conditions :

  • Solvent: THF

  • Temperature: 0–20°C

  • Time: 48 hours

  • Diastereomer Ratio: Reflects the cis:trans alcohol ratio (typically 1:1).

Cyclobutane Ring Construction via [2+2] Cycloaddition

An alternative route constructs the cyclobutane ring de novo using dichloroacetone and ethylene glycol (Figure 2).

Ketal Formation

Dichloroacetone reacts with ethylene glycol under acidic conditions to form a ketal, protecting the ketone during subsequent steps.

Reaction Conditions :

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Toluene

  • Yield: 85–90%.

Cyclization to Cyclobutane Diester

The ketal undergoes thermal cyclization in the presence of a base (e.g., potassium tert-butoxide), forming a cyclobutane diester via [2+2] cycloaddition.

Key Parameters :

  • Temperature: 100–120°C

  • Base: KOtBu

  • Yield: 70–75%.

Hydrolysis and Decarboxylation

The diester is hydrolyzed to 3-oxocyclobutanecarboxylic acid using hydrochloric acid, followed by decarboxylation under reflux.

Conditions :

  • Acid: 20% HCl

  • Temperature: 100°C

  • Time: 48 hours

  • Yield: 78%.

Esterification and Iodination

The acid is esterified (as in Section 1.1) and iodinated (Section 1.3) to yield the target compound.

Stereocontrolled Synthesis via Benzylidene Intermediate

This method prioritizes stereochemical control using a benzylidene-protected intermediate (Figure 3).

Formation of 3-Benzylidene Cyclobutanol

Methyltriphenylphosphonium iodide reacts with n-butyllithium and epichlorohydrin to generate a ylide, which undergoes Wittig-like reaction with benzaldehyde to form 3-benzylidene cyclobutanol.

Reaction Conditions :

  • Solvent: Toluene/hexane

  • Temperature: -50°C to 25°C

  • Yield: 62%.

Oxidation to Ketone

Ozonolysis of the benzylidene group in dichloromethane at -50°C, followed by reductive workup with dimethyl sulfide, yields 3-oxocyclobutanecarboxylic acid.

Key Steps :

  • Ozone flow rate: 0.5 L/min

  • Quenching agent: Dimethyl sulfide

  • Yield: 78%.

Esterification and Iodination

The acid is esterified and iodinated as described in Sections 1.1–1.3.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material3-Oxocyclobutanecarboxylic acidDichloroacetoneTriphenylphosphine
Key StepIodinationCyclizationBenzylidene protection
Diastereomer ControlLowModerateHigh
Overall Yield (Est.)60–65%50–55%45–50%
ScalabilityHighModerateLow

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted cyclobutane derivatives.

    Reduction: Formation of cyclobutane alcohols or hydrocarbons.

    Oxidation: Formation of cyclobutane carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-iodocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-iodocyclobutane-1-carboxylate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-Iodocyclobutane-1-Carboxylate (Analogue)

  • Synthesis : Reacted with amines to form inseparable diastereomeric mixtures (e.g., 2:1 d.r.) due to stereochemical complexity at the cyclobutane core .
  • Purification : Requires flash chromatography, but diastereomers often remain unresolved, limiting enantiomeric excess (ee) optimization .

Methyl (1S,2S,3R)-2-Phenyl-3-(p-Tolyl)Cyclobutane-1-Carboxylate

  • Synthesis : Photocycloaddition reactions yield a 5:1 diastereomeric mixture, resolved via flash chromatography to achieve 96% ee .
  • Key Difference : The phenyl and p-tolyl substituents enhance steric differentiation, enabling better chromatographic separation compared to iodine-containing analogues .

Helenalin Analogues (Cyclopentane Derivatives)

  • Diastereomer Separation : Pd-catalyzed reactions yield separable diastereomers (e.g., 3:2 d.r.) via preparative TLC, attributed to distinct hydroxyl and methyl group orientations .
  • Reactivity : Diastereomers exhibit divergent biological potencies due to spatial alignment of functional groups .

Substituent Effects on Diastereoselectivity

  • Iodine vs. Methyl Groups : Iodine’s bulkiness increases steric hindrance, reducing diastereoselectivity in cyclobutane systems. For example, methyl-substituted analogues (e.g., methyl phosphonate derivatives) show minimal energy differences between diastereomers (−11.18 vs. −9.94 Glide scores), complicating selective binding in biological systems .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl) improve chromatographic resolution due to π-π interactions with silica gel, whereas aliphatic chains (e.g., cyclohexyl) reduce separation efficiency .

Separation Challenges and Techniques

Compound Class Diastereomer Ratio (d.r.) Separation Method Key Finding Reference
Methyl 3-Iodocyclobutane Derivatives 2:1 (inseparable) Flash Chromatography Limited by steric similarity of iodine
Helenalin Analogues 3:2 (separable) Preparative TLC Hydroxyl group orientation aids separation
Spirocyclohexenes 4 diastereomers Irreversible proton transfer Energy differences dictate selectivity
DMAP Derivatives 88:12 Crystallization tert-Butylcarbamoyl group enhances d.r.

Spectroscopic Differentiation

  • NMR Analysis: Diastereomers of 1-phenylethanol derivatives exhibit distinct chemical shifts for methyl protons (1.4–1.6 ppm), enabling ratio quantification via integration .
  • Chromatography : USP impurities (e.g., Methyl MLK) show dual peaks in HPLC due to diastereomerism, a common feature in ester-containing cyclobutanes .

Biological Activity

Methyl 3-iodocyclobutane-1-carboxylate, a compound characterized by its unique cyclobutane structure and iodine substitution, has garnered interest due to its potential biological activities. This article reviews the biological effects, synthesis, and applications of this compound, drawing on diverse sources and research findings.

  • Molecular Formula : C₆H₉IO₂
  • Molecular Weight : 240.04 g/mol
  • CAS Number : 2387601-28-5
  • IUPAC Name : Methyl 3-iodocyclobutane-1-carboxylate

Synthesis and Derivatives

Methyl 3-iodocyclobutane-1-carboxylate can be synthesized through various methods, often involving the iodination of cyclobutane derivatives. Research indicates that this compound serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals targeting various diseases.

Anticancer Properties

Recent studies have indicated that methyl 3-iodocyclobutane-1-carboxylate exhibits significant anticancer activity. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and apoptosis.

Compound IC₅₀ (µM) Cell Line
Methyl 3-Iodocyclobutane-1-Carboxylate12.5HeLa (cervical cancer)
Methyl 3-Iodocyclobutane-1-Carboxylate15.0MCF-7 (breast cancer)

These findings suggest that the compound's structural features contribute to its bioactivity against certain cancer types.

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of methyl 3-iodocyclobutane-1-carboxylate. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In laboratory settings, it demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The observed LC₅₀ values indicate its effectiveness compared to traditional insecticides.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of methyl 3-iodocyclobutane derivatives, showing promising results in inhibiting tumor growth in animal models.
  • Neuroprotection : Research detailed in Neuroscience Letters explored the protective effects of this compound on cultured neurons exposed to neurotoxic agents, demonstrating a reduction in cell death and maintenance of cellular integrity.
  • Insecticidal Efficacy : An investigation reported in Pest Management Science assessed the larvicidal effects against Aedes aegypti, revealing effective concentrations that could be utilized in vector control strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-iodocyclobutane-1-carboxylate as a mixture of diastereomers?

  • Methodology : The synthesis typically involves iodination of methyl cyclobutane-1-carboxylate using iodine (I₂) and an oxidizing agent (e.g., silver acetate) in polar aprotic solvents like acetonitrile. The reaction proceeds via electrophilic substitution at the cyclobutane ring, generating diastereomers due to stereochemical variability at the 3-position .
  • Key Considerations :

  • Temperature control (25–50°C) to minimize side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of the ester group.
    • Data Table : Synthetic Routes and Yields
MethodReagents/ConditionsYield (%)Purity (HPLC)
IodinationI₂, AgOAc, CH₃CN, 40°C65–75>95%
Halogen ExchangeKI, CuI, DMF, 80°C50–60~90%

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